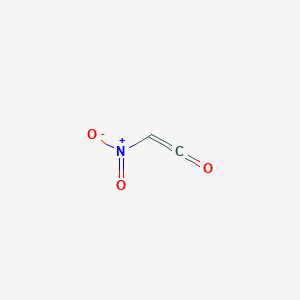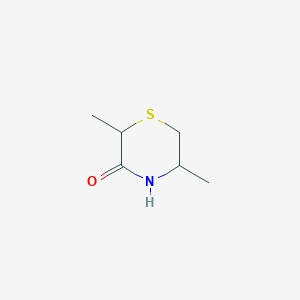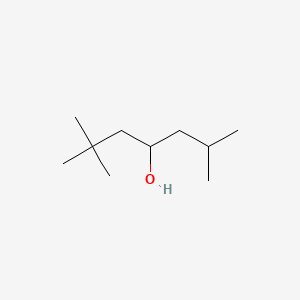![molecular formula C42H30O6 B14469872 1,1'-[1,2-Phenylenebis(oxy)]bis[2-(2-phenoxyphenoxy)benzene] CAS No. 72711-87-6](/img/structure/B14469872.png)
1,1'-[1,2-Phenylenebis(oxy)]bis[2-(2-phenoxyphenoxy)benzene]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-[1,2-Phenylenebis(oxy)]bis[2-(2-phenoxyphenoxy)benzene] is a complex organic compound characterized by its unique structure, which includes multiple benzene rings connected through ether linkages
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[1,2-Phenylenebis(oxy)]bis[2-(2-phenoxyphenoxy)benzene] typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 1,2-dihydroxybenzene with 2-bromophenol in the presence of a base to form 1,2-bis(2-phenoxyphenoxy)benzene. This intermediate is then further reacted with 2-bromophenol under similar conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. Techniques such as column chromatography and recrystallization are often employed to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-[1,2-Phenylenebis(oxy)]bis[2-(2-phenoxyphenoxy)benzene] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Halogenated and nitrated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’-[1,2-Phenylenebis(oxy)]bis[2-(2-phenoxyphenoxy)benzene] has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 1,1’-[1,2-Phenylenebis(oxy)]bis[2-(2-phenoxyphenoxy)benzene] involves its interaction with specific molecular targets and pathways. The compound’s multiple benzene rings and ether linkages allow it to interact with various enzymes and receptors, potentially modulating their activity. These interactions can lead to changes in cellular processes, such as signal transduction and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Diphenoxyethane: Similar in structure but lacks the additional phenoxy groups.
Ethylene glycol diphenyl ether: Contains two phenyl groups connected by an ethylene glycol moiety.
2-Phenoxyethyl phenyl ether: Features a phenoxy group attached to an ethyl phenyl ether.
Uniqueness
1,1’-[1,2-Phenylenebis(oxy)]bis[2-(2-phenoxyphenoxy)benzene] is unique due to its complex structure, which includes multiple benzene rings and ether linkages. This complexity allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
72711-87-6 |
|---|---|
Molekularformel |
C42H30O6 |
Molekulargewicht |
630.7 g/mol |
IUPAC-Name |
1,2-bis[2-(2-phenoxyphenoxy)phenoxy]benzene |
InChI |
InChI=1S/C42H30O6/c1-3-17-31(18-4-1)43-33-21-7-9-23-35(33)45-37-25-11-13-27-39(37)47-41-29-15-16-30-42(41)48-40-28-14-12-26-38(40)46-36-24-10-8-22-34(36)44-32-19-5-2-6-20-32/h1-30H |
InChI-Schlüssel |
SHYHYKAGHFPTIF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2OC3=CC=CC=C3OC4=CC=CC=C4OC5=CC=CC=C5OC6=CC=CC=C6OC7=CC=CC=C7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


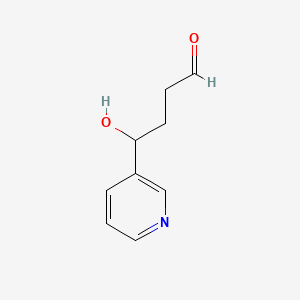
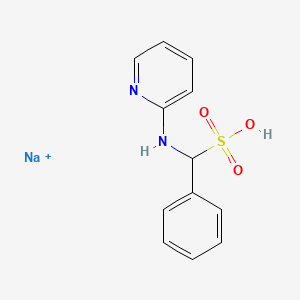

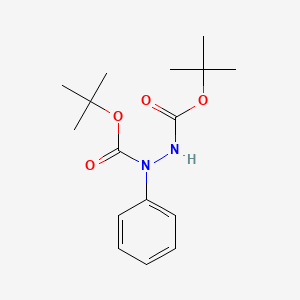
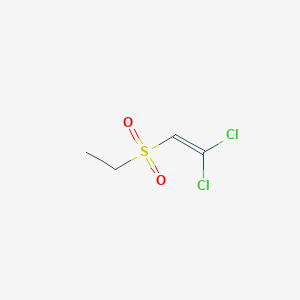

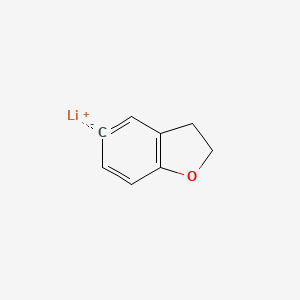

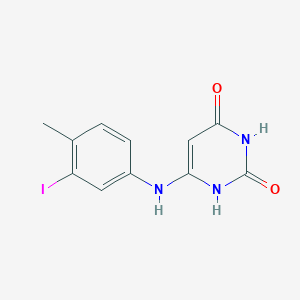
![(3aR,8bS)-2-methyl-4,8b-dihydro-3aH-indeno[2,1-d][1,3]oxazole](/img/structure/B14469847.png)
silane](/img/structure/B14469852.png)
